1-(3-Methylthiophen-2-yl)butan-1-amine

Catalog No.
S13735649
CAS No.
M.F
C9H15NS
M. Wt
169.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methylthiophen-2-yl)butan-1-amine

Product Name

1-(3-Methylthiophen-2-yl)butan-1-amine

IUPAC Name

1-(3-methylthiophen-2-yl)butan-1-amine

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

InChI

InChI=1S/C9H15NS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6,8H,3-4,10H2,1-2H3

InChI Key

QCDUHGHJNBLUJK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CS1)C)N

1-(3-Methylthiophen-2-yl)butan-1-amine is an organic compound characterized by a butan-1-amine backbone substituted with a 3-methylthiophen-2-yl group. Its molecular formula is C10H15NSC_10H_{15}NS, and it has a molecular weight of approximately 185.29 g/mol. The compound features both an amine group and a thiophene ring, which contribute to its unique reactivity and potential biological activity. The presence of the thiophene moiety is significant as it enhances the compound's interaction with biological systems, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may lead to the formation of thiol derivatives.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions.

Research indicates that 1-(3-Methylthiophen-2-yl)butan-1-amine exhibits potential biological activities, particularly in modulating inflammatory processes. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors that regulate inflammatory pathways. This suggests its possible applications in therapeutic contexts, especially for conditions related to inflammation. Studies have shown that compounds with similar structures can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

The synthesis of 1-(3-Methylthiophen-2-yl)butan-1-amine typically involves several steps:

  • Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-1,4-dione with sulfur in the presence of a base.
  • Alkylation: The thiophene ring is then alkylated using methyl iodide to introduce the methyl group at the 3-position.
  • Formation of Butan-1-Amine Chain: The butan-1-amine chain is synthesized separately and then attached to the thiophene ring through a substitution reaction.

Analytical methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to monitor purity and yield during synthesis.

1-(3-Methylthiophen-2-yl)butan-1-amine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for anti-inflammatory therapies.
  • Chemical Probes: It can be used as a chemical probe in biological studies to understand interactions between small molecules and proteins.

Studies on the interactions of 1-(3-Methylthiophen-2-yl)butan-1-amine with biological molecules have shown promising results. Its structure allows for hydrogen bonding due to the amine group, enhancing its interaction with proteins and nucleic acids. These interactions may lead to significant biological effects, making it a candidate for further research in drug development.

Several compounds share structural similarities with 1-(3-Methylthiophen-2-yl)butan-1-amine. Here are some notable examples:

Compound NameUnique Features
N-[3-Methylthiophen-2-yl]butan-2-amineSlight variation in structure affecting properties
3-Methylthiophen-2-ylmethanamineSimilar core structure but different functional groups
3-Methylthio-N,N-dimethylbutanamideDimethyl substitution alters reactivity
2-Amino-N-[3-methylthiophen-2-yl]ethanolContains an additional hydroxyl group

Uniqueness

The distinct combination of the thiophene ring and amine group gives 1-(3-Methylthiophen-2-yl)butan-1-amines unique chemical properties that differentiate it from similar compounds. Its specific reactivity patterns and biological interactions make it a valuable subject for ongoing research in medicinal chemistry and organic synthesis.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.09252066 g/mol

Monoisotopic Mass

169.09252066 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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